molecular formula C11H13NO4S B2695586 N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide CAS No. 1206991-50-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide

Cat. No.: B2695586
CAS No.: 1206991-50-5
M. Wt: 255.29
InChI Key: SXEJLFVKUFFBBQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This particular compound features a cyclopropane ring attached to a sulfonamide group, with a 2,3-dihydrobenzo[b][1,4]dioxin moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of biological processes such as bacterial cell wall synthesis or fungal cell membrane formation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide
  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-bromobenzenesulfonamide
  • 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct chemical properties compared to other sulfonamides. This structural feature can enhance its binding affinity to specific enzymes and improve its biological activity .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-17(14,9-2-3-9)12-8-1-4-10-11(7-8)16-6-5-15-10/h1,4,7,9,12H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEJLFVKUFFBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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